molecular formula C9H12BNO3 B1587441 4-(N-Ethylaminocarbonyl)phenylboronic acid CAS No. 850568-12-6

4-(N-Ethylaminocarbonyl)phenylboronic acid

Cat. No.: B1587441
CAS No.: 850568-12-6
M. Wt: 193.01 g/mol
InChI Key: DONAYSCOAAAZKS-UHFFFAOYSA-N
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Description

4-(N-Ethylaminocarbonyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and an ethylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Ethylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with ethyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(N-Ethylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-(N-Ethylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(N-Ethylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, leading to inhibition of their activity. Additionally, the compound can participate in cross-coupling reactions through the formation of boronate esters, which undergo transmetalation with palladium catalysts to form new carbon-carbon bonds.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the ethylaminocarbonyl group, making it less versatile in certain synthetic applications.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of the ethylaminocarbonyl group, leading to different reactivity and applications.

    4-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group imparts different electronic properties, affecting its reactivity in cross-coupling reactions.

Uniqueness: 4-(N-Ethylaminocarbonyl)phenylboronic acid is unique due to the presence of the ethylaminocarbonyl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

[4-(ethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONAYSCOAAAZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392225
Record name 4-(N-Ethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-12-6
Record name B-[4-[(Ethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(N-Ethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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